3-Nitropyridine

Overview

Description

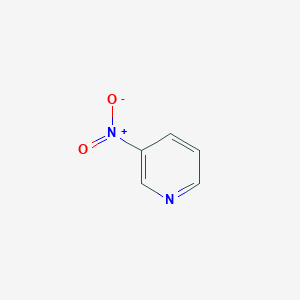

3-Nitropyridine is an organic compound with the molecular formula C₅H₄N₂O₂. It is a derivative of pyridine, where a nitro group is substituted at the third position of the pyridine ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 3-Nitropyridine is the pyridine ring system, which occurs in the structures of many natural products, pharmaceutical and agro-chemical compounds, and other commercial substances .

Mode of Action

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .

Biochemical Pathways

From this compound, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . This compound and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Pharmacokinetics

The synthesis and reactions of this compound suggest that its bioavailability could be influenced by its chemical structure and the conditions under which it is synthesized and reacted .

Result of Action

The synthesis and reactions of this compound suggest that it can lead to the formation of various compounds, including 5-nitropyridine-2-sulfonic acid and a series of 2-substituted-5-nitro-pyridines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as the presence of other compounds (e.g., ammonia, amines, N2O5), the type of solvent used, and the reaction conditions .

Biochemical Analysis

Biochemical Properties

3-Nitropyridine interacts with various biomolecules in biochemical reactions. It has been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . The nature of these interactions involves the nitro group migrating from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Cellular Effects

It is known that nitropyridines, including this compound, can influence cell function .

Molecular Mechanism

The molecular mechanism of this compound involves a reaction where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This shift is not an electrophilic aromatic substitution, but a unique mechanism that allows this compound to exert its effects at the molecular level .

Metabolic Pathways

It is known that this compound can be involved in reactions with ammonia and amines

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitropyridine can be synthesized through the nitration of pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water. This method yields this compound with a 77% yield .

Industrial Production Methods: Industrial production of this compound typically involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropyridine undergoes various chemical reactions, including:

Reduction: Reduction of the nitro group to an amino group using reagents like iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: Oxidation reactions can further modify the pyridine ring or the substituents.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Ammonia, amines, and other nucleophiles.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Reduction: 3-Aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

3-Nitropyridine has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

2-Nitropyridine: Similar structure but with the nitro group at the second position.

4-Nitropyridine: Nitro group at the fourth position.

3-Aminopyridine: Reduction product of 3-nitropyridine.

Uniqueness: this compound is unique due to its specific reactivity and the position of the nitro group, which influences its chemical behavior and applications. Compared to 2-nitropyridine and 4-nitropyridine, this compound has distinct reactivity patterns and is preferred in certain synthetic routes and applications.

Biological Activity

3-Nitropyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews significant research findings, case studies, and data related to the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer types, and potential side effects.

Overview of this compound

This compound (C₅H₄N₂O₂) is a substituted pyridine that features a nitro group at the 3-position. Its structure allows for various chemical modifications, leading to a range of derivatives with distinct biological properties. The compound's ability to interact with biological macromolecules makes it a candidate for further pharmacological exploration.

Research has identified several mechanisms through which this compound and its analogues exert their biological effects:

- Microtubule Targeting : this compound analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2-M phase. This action is particularly relevant in cancer therapy, as it disrupts the mitotic process in rapidly dividing cells .

- Selective Cytotoxicity : Studies indicate that this compound compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, compounds such as 4AZA2891 and 4AZA2996 demonstrated IC₅₀ values below 10 nM against various cancer cell lines without significantly affecting normal peripheral blood mononuclear cells (PBMCs) or lung fibroblast cells .

- Binding Affinity : The binding of these compounds to the colchicine site on tubulin has been confirmed through X-ray crystallography, highlighting their potential as effective microtubule-targeting agents .

Efficacy Against Cancer

Recent studies have provided compelling evidence of the anti-cancer efficacy of this compound derivatives:

- In Vitro Studies : In clonogenic assays involving human colorectal adenocarcinoma HT-29 cell lines, significant anti-proliferative effects were observed. The mean growth inhibition (GI) was notably high across a variety of solid and hematological cancer cell lines .

- In Vivo Studies : In murine models, the administration of 4AZA2891 resulted in substantial tumor growth inhibition when delivered intravenously. This suggests that these compounds not only work effectively in vitro but also have potential therapeutic applications in vivo .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Colon Cancer Model : In a study involving a heterotopic xenograft model of colon cancer, treatment with microtubule-targeting agents derived from this compound led to significant tumor regression without inducing myelotoxicity at pharmacological doses .

- Broad Spectrum Activity : The NCI-60 Human Tumor Cell Lines Screen demonstrated that both 4AZA2891 and 4AZA2996 were effective against a broad spectrum of cancer types including leukemia, melanoma, and cancers of the lung and breast, reinforcing their potential as multi-targeted anti-cancer agents .

Side Effects and Toxicity

Despite their promising anti-cancer properties, some side effects associated with this compound derivatives have been noted:

- Neurotoxicity : While myelotoxicity was not observed at therapeutic doses, neurotoxicity remains a concern due to the nature of microtubule-targeting agents. This can lead to peripheral neuropathy, necessitating careful monitoring during treatment .

Comparative Data Table

The following table summarizes key findings related to the biological activity of various this compound derivatives:

| Compound | IC₅₀ (nM) | Cancer Type | Toxicity Profile |

|---|---|---|---|

| 4AZA2891 | 5.4 | Colorectal Adenocarcinoma | Low myelotoxicity; neurotoxic |

| 4AZA2996 | 4.0 | Broad Spectrum (NCI-60) | Low myelotoxicity; neurotoxic |

| Other Derivatives | Varies | Various (Solid & Hematological) | Variable; further studies needed |

Properties

IUPAC Name |

3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-7(9)5-2-1-3-6-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLILRKBRWXALIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179947 | |

| Record name | 3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-26-9 | |

| Record name | 3-Nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-nitropyridine?

A: The molecular formula of this compound is C5H4N2O2, and its molecular weight is 124.10 g/mol. []

Q2: How can this compound and its isomers be differentiated using analytical techniques?

A: While mass spectrometry (MS) alone cannot differentiate this compound from its isomers due to spectral similarities, gas chromatography coupled with tandem mass spectrometry (GC/MS/MS or EI/MS/MS) allows for clear differentiation based on the distinct fragmentation patterns observed in the MS/MS spectra. [, ]

Q3: How is this compound commonly synthesized?

A: this compound is efficiently synthesized by reacting pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment of the resulting slurry with sodium bisulfite (NaHSO3) in water. [, , ] This method results in a good yield (77%) of this compound. []

Q4: How does the substitution pattern on the pyridine ring affect the yield of this compound during this synthesis?

A: The presence of substituents on the pyridine ring influences the yield of this compound during the aforementioned synthesis. 4-Substituted pyridines generally provide good yields, while 3-substituted pyridines result in moderate yields. []

Q5: What is the mechanism of this nitration reaction?

A: The mechanism of nitration does not follow electrophilic aromatic substitution. Instead, the nitro group undergoes a [, ] sigmatropic shift, migrating from the nitrogen at the 1-position to the carbon at the 3-position. [, , ]

Q6: Can you describe a specific reaction involving the ring transformation of a nitropyridine derivative?

A: One-pot synthesis of 2-substituted 3-nitropyridines can be achieved through the ring transformation of 6- or 4-substituted 1-methyl-3,5-dinitro-2-pyridones with ammonia and enamines derived from ketones. [] This reaction proceeds through an addition-addition-elimination-elimination mechanism and exhibits regioselectivity favoring the formation of 2-substituted products over 4-substituted 3-nitropyridines and 4-nitroanilines. []

Q7: Are there reactions where this compound acts as an oxidant?

A: Yes, research shows that 1-methyl-3-nitropyridine can effectively oxidize NADH in both non-enzymatic and enzyme-mediated reactions. [] This oxidative capability may contribute to the compound's observed cytotoxicity. []

Q8: What is the vicarious nucleophilic substitution (VNS) method, and how is it applied to 3-nitropyridines?

A: The VNS method is a versatile approach for introducing substituents into electron-deficient aromatic systems like 3-nitropyridines. It involves the reaction of the substrate with a carbanion, typically generated from a haloform or an α-halo carbonyl compound, in the presence of a strong base. [] For instance, this compound and its 4-substituted derivatives can be alkylated with chloroform, methyl chloroacetate, and ethyl 2-chloropropionate under VNS conditions. The substitution occurs predominantly at the ortho or para position to the nitro group with acceptable to good yields and regioselectivity. []

Q9: What are some potential applications of this compound derivatives?

A9: Research has explored the potential of this compound derivatives as:

- Anticoccidial agents: Certain 2-nitro- and 3-nitropyridinecarboxamides exhibit activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. [] Notably, 2-nitroisonicotinamide and its N-substituted derivatives show promising anticoccidial activity. []

- Antineoplastic agents: Some 1-azacarbazole derivatives, synthesized from 2-chloro-3-nitropyridine, demonstrated significant activity against transplanted mouse sarcoma 180. []

- Osteoporosis treatment: Novel 2,6-substituted-3-nitropyridine derivatives have shown potential in preclinical studies for the treatment of osteoporosis. These compounds exhibit a dual mechanism of action by increasing osteoblast activity and inhibiting the differentiation of osteoclasts, which are cells responsible for bone resorption. [, , ]

- Second-order nonlinear optical materials: Noncentrosymmetic and chiral cocrystals of 2-amino-3-nitropyridine with benzenesulfonic acids have shown potential for second-order nonlinear optical applications. The cocrystals display multidirectional ionic and hydrogen bonds, influencing their molecular packing and potentially enhancing their nonlinear optical properties. []

Q10: How is computational chemistry used to study this compound derivatives?

A10: Computational methods like density functional theory (DFT) are employed to predict and understand various properties of this compound derivatives, including:

- Molecular geometry: DFT calculations provide insights into the optimized geometry of these compounds, including bond lengths, bond angles, and dihedral angles. [, , ] These calculations help visualize the three-dimensional structure and are crucial for understanding molecular interactions and reactivity. [, , ]

- Vibrational frequencies: DFT calculations can accurately predict the vibrational frequencies of molecules. By comparing these calculated frequencies with experimental infrared (IR) and Raman spectra, researchers can assign vibrational modes to specific molecular motions and gain a deeper understanding of the compound's structure. [, , ]

- Electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies derived from DFT calculations provide insights into a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's stability and its ability to participate in electron transfer processes. [, , ]

- Nonlinear optical (NLO) properties: DFT calculations allow for the prediction of NLO properties such as polarizability and hyperpolarizability, which are crucial for materials used in optoelectronics and photonics. [, ] These calculations can help identify promising candidates for NLO applications and guide the design of new materials with enhanced properties. [, ]

Q11: How do structural modifications impact the activity of this compound derivatives?

A11: Structural modifications of this compound significantly influence its reactivity and biological activity.

- Position of the nitro group: The position of the nitro group is crucial for the compound's reactivity towards nucleophilic substitution. For instance, 2-chloro-5-nitropyridine undergoes ring-opening reactions with hydroxide ions, forming open-chain intermediates that can undergo ring closure under specific conditions. [] On the other hand, 2-chloro-3-nitropyridine, under similar conditions, forms a different intermediate that does not readily undergo ring closure, highlighting the influence of the nitro group's position on the reaction pathway. []

- Nature of the substituents: The type of substituent also plays a role in the compound's biological activity. For example, in the context of anticoccidial activity, while both 2-nitro- and 3-nitropyridinecarboxamides show activity, 4-nitropyridinecarboxamides are inactive. [] Furthermore, within the active series, N-substitution on the carboxamide group significantly affects potency, with N-alkanoyl, N-aromatic, and N-heterocyclic acyl derivatives of 2-nitroisonicotinamide exhibiting optimal activity. [] This highlights the importance of exploring various substituents and their positions to optimize the desired biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.